molecular formula C16H12O2 B11875105 7H-2-Benzopyran-7-one, 4-methyl-2-phenyl- CAS No. 78776-50-8

7H-2-Benzopyran-7-one, 4-methyl-2-phenyl-

Cat. No.: B11875105
CAS No.: 78776-50-8
M. Wt: 236.26 g/mol
InChI Key: NDXVSDXHYPDGPC-UHFFFAOYSA-N
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Description

7H-2-Benzopyran-7-one, 4-methyl-2-phenyl-: is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often found in natural products. This particular compound is characterized by a benzopyran core with a methyl group at the 4-position and a phenyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7H-2-Benzopyran-7-one, 4-methyl-2-phenyl- typically involves the condensation of appropriate phenolic compounds with aldehydes or ketones, followed by cyclization. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

Industrial Production Methods: Industrial production of this compound may involve large-scale Pechmann condensation reactions, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of strong acids like sulfuric acid or Lewis acids as catalysts.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often leading to the formation of quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions typically involve the use of halogens or nitrating agents under acidic conditions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogens, nitro groups, or other substituents on the phenyl ring.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and catalysis.

Biology:

  • Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine:

  • Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.

Industry:

  • Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7H-2-Benzopyran-7-one, 4-methyl-2-phenyl- involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress pathways. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • 7H-Furo3,2-gbenzopyran-7-one, 4-[(3-methyl-2-butenyl)oxy]-
  • 7H-Furo3,2-gbenzopyran-7-one, 4-methoxy-
  • 2H-1-Benzopyran-2-one, 7-(diethylamino)-4-methyl-

Comparison:

  • 7H-Furo3,2-gbenzopyran-7-one, 4-[(3-methyl-2-butenyl)oxy]- has a furan ring fused to the benzopyran core, which may alter its chemical reactivity and biological activity.
  • 7H-Furo3,2-gbenzopyran-7-one, 4-methoxy- contains a methoxy group, which can influence its solubility and interaction with biological targets.
  • 2H-1-Benzopyran-2-one, 7-(diethylamino)-4-methyl- has a diethylamino group, which can affect its pharmacokinetic properties and potential therapeutic applications.

The uniqueness of 7H-2-Benzopyran-7-one, 4-methyl-2-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

78776-50-8

Molecular Formula

C16H12O2

Molecular Weight

236.26 g/mol

IUPAC Name

4-methyl-2-phenylchromen-7-one

InChI

InChI=1S/C16H12O2/c1-11-9-15(12-5-3-2-4-6-12)18-16-10-13(17)7-8-14(11)16/h2-10H,1H3

InChI Key

NDXVSDXHYPDGPC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=O)C=C2OC(=C1)C3=CC=CC=C3

Origin of Product

United States

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